Cas no 2243-35-8 (2-(Acetyloxy)-1-phenylethanone)

2-(Acetyloxy)-1-phenylethanone 化学的及び物理的性質
名前と識別子
-
- 2-Oxo-2-phenylethyl acetate
- 2-(acetyloxy)-1-phenylethanone
- acetic acid phenacyl ester
- A-ACETOXY ACETOPHENONE
- PHENACYL ACETATE
- 2-(acetyloxy)-1-phenyl-ethanon
- 2-Acetoxy-1-phenylethanon
- 2-Acetoxy-1-phenylethanone
- 2-acetoxy-1-phenyl-ethanone
- 2-Hydroxyacetophenoneacetate
- Acetophenone, 2-hydroxy-, acetate
- Ethanone, 2-(acetyloxy)-1-phenyl- omega-Acetoxyacetophenone
- α-ACETOXY ACETOPHENONE
- Aceticacidphenacylester~alpha-Acetoxyacetophenone
- 2-ACETYLOXYACETOPHENONE
- 2-Acetoxyacetophenone
- acetic acid 2-oxo-2-phenylethyl ester
- acetoxyacetophenone
- benzoylmethyl acetate
- HENACYLACETATE
- Acetophenone, acetate
- 2-(Acetyloxy)-1-phenyl-ethanone
- 2243-35-8
- NSC9837
- MFCD00026205
- 2-Oxo-2-phenylethylacetate
- NS00096062
- 2--Acetoxyacetophenone
- SCHEMBL1907159
- CAA24335
- A878538
- Ethanone, 2-(acetyloxy)-1-phenyl-
- AKOS003609122
- alpha-acetoxy acetophenone
- FT-0634160
- DTXSID20862889
- .omega.-Acetoxyacetophenone
- PHENACYLACETATE
- Acetic Acid 2-oxo-2-phenyl-ethyl Ester
- AS-59088
- alpha-Acetoxyacetophenone
- DB-045918
- 2-(Acetyloxy)-1-phenylethanone
-
- MDL: MFCD00026205
- インチ: 1S/C10H10O3/c1-8(11)13-7-10(12)9-5-3-2-4-6-9/h2-6H,7H2,1H3
- InChIKey: BGAXCPSNMHVHJC-UHFFFAOYSA-N
- SMILES: CC(=O)OCC(=O)C1=CC=CC=C1
- BRN: 1240545
計算された属性
- 精确分子量: 178.06300
- 同位素质量: 178.063
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 4
- 複雑さ: 192
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- 互变异构体数量: 2
- XLogP3: 1.5
- トポロジー分子極性表面積: 43.4
- Surface Charge: 0
じっけんとくせい
- Color/Form: グレイイエローまたはブラウン結晶粉末
- 密度みつど: 1.1169
- ゆうかいてん: 48-50°C
- Boiling Point: 110-114°C 2mm
- フラッシュポイント: >110°C
- Refractive Index: 1.5036 (estimate)
- PSA: 43.37000
- LogP: 1.43240
- Solubility: 不溶性
2-(Acetyloxy)-1-phenylethanone Security Information
- 危険物輸送番号:UN3077
- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。
- セキュリティの説明: S26-S36
- TSCA:Yes
- 危险等级:9
- HazardClass:9
- Risk Phrases:R36/37/38
- 安全术语:9
- 包装グループ:III
- Packing Group:III
- 包装カテゴリ:III
2-(Acetyloxy)-1-phenylethanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L15652-25g |
2-Acetoxyacetophenone, 98% |
2243-35-8 | 98% | 25g |
¥954.00 | 2023-02-09 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027481-100g |
2-(Acetyloxy)-1-phenylethanone |
2243-35-8 | 98% | 100g |
¥2015 | 2024-05-24 | |
eNovation Chemicals LLC | D698302-200g |
2-(Acetyloxy)-1-phenylethanone |
2243-35-8 | 95% | 200g |
$695 | 2024-08-03 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A863662-5g |
2-Acetoxyacetophenone |
2243-35-8 | ≥98% | 5g |
¥132.00 | 2022-09-29 | |
Fluorochem | 219140-25g |
2-Oxo-2-phenylethyl acetate |
2243-35-8 | 95% | 25g |
£221.00 | 2022-03-01 | |
Fluorochem | 219140-100g |
2-Oxo-2-phenylethyl acetate |
2243-35-8 | 95% | 100g |
£552.00 | 2022-03-01 | |
TRC | A187770-5g |
2-(Acetyloxy)-1-phenylethanone |
2243-35-8 | 5g |
$ 138.00 | 2023-09-09 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1026351-100g |
2-Oxo-2-phenylethyl acetate |
2243-35-8 | 98% | 100g |
¥1617.00 | 2023-11-21 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A138520-100g |
2-(Acetyloxy)-1-phenylethanone |
2243-35-8 | ≥98% | 100g |
¥1216.90 | 2023-09-04 | |
Aaron | AR003UCS-25g |
2-Oxo-2-phenylethyl acetate |
2243-35-8 | 98% | 25g |
$54.00 | 2025-02-10 |
2-(Acetyloxy)-1-phenylethanone 関連文献
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
2-(Acetyloxy)-1-phenylethanoneに関する追加情報
Comprehensive Guide to 2-(Acetyloxy)-1-phenylethanone (CAS No. 2243-35-8): Properties, Applications, and Industry Insights
2-(Acetyloxy)-1-phenylethanone (CAS No. 2243-35-8), also known as phenylglycol monoacetate or acetylated phenylethanone, is a versatile organic compound widely utilized in pharmaceutical intermediates, fragrance synthesis, and specialty chemical formulations. This ester derivative of phenylethanone exhibits unique reactivity due to its acetyl and phenyl functional groups, making it valuable for fine chemical synthesis and flavor-enhancing applications.
Recent trends in green chemistry have spurred interest in optimizing the production of 2-(Acetyloxy)-1-phenylethanone through catalytic esterification methods. Researchers are exploring biocatalysts and solvent-free processes to improve yield while reducing environmental impact—a response to growing demand for sustainable synthetic pathways in the chemical industry.
The compound's molecular structure (C10H10O3) features both ester and ketone moieties, enabling diverse chemical transformations. Its moderate polarity and controlled volatility make it particularly useful in perfumery applications, where it contributes to floral and fruity olfactory profiles. Industry reports indicate rising adoption in niche fragrance compounds, especially in luxury and personal care products.
Analytical characterization of CAS 2243-35-8 typically involves GC-MS (Gas Chromatography-Mass Spectrometry) and FTIR spectroscopy, with purity standards exceeding 98% for most commercial grades. Advanced purification techniques like molecular distillation are increasingly employed to meet pharmaceutical-grade specifications, particularly for use in API intermediates.
Emerging applications include its role as a photoinitiator component in UV-curable coatings and as a building block for liquid crystal materials. The compound's structure-activity relationship has attracted attention in medicinal chemistry research, with studies exploring modified derivatives for bioactive molecule development.
Storage and handling recommendations emphasize protection from moisture and prolonged heat exposure to maintain stability. Technical datasheets typically specify amber glass containers and nitrogen blanket storage for long-term preservation. These protocols align with GMP standards for sensitive organic compounds.
Market analysis reveals steady growth in demand for 2-(Acetyloxy)-1-phenylethanone, particularly from Asia-Pacific manufacturers of specialty chemicals. The compound's cost-performance ratio and regulatory compliance (REACH, FDA) position it favorably against alternative esters in many applications.
Ongoing research explores continuous flow chemistry approaches for its production, potentially revolutionizing manufacturing efficiency. Such innovations address industry needs for process intensification while maintaining the compound's high purity standards—a critical consideration for pharmaceutical applications.
Quality control protocols for 2243-35-8 increasingly incorporate HPLC-UV methods for impurity profiling, reflecting heightened quality expectations in end-use industries. This aligns with broader trends toward analytical method validation and quality by design (QbD) principles in chemical manufacturing.
From a regulatory perspective, 2-(Acetyloxy)-1-phenylethanone is generally recognized as safe for intended uses when proper handling procedures are followed. Its ecotoxicological profile has been evaluated under OECD guidelines, supporting its continued use in industrial applications with appropriate environmental controls.
Future developments may focus on derivatization techniques to expand the compound's utility in asymmetric synthesis and chiral chemistry. The growing importance of molecular complexity in drug discovery suggests expanding opportunities for this multifunctional intermediate.
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